Mushroom Tyrosinase Inhibition: 2,3-DPA Derivative 1c vs. Kojic Acid (Standard-of-Care Comparator)
The 2,3-DPA derivative 1c (bearing a 2,4-dihydroxy substitution on the β-phenyl ring) inhibited mushroom tyrosinase by 76.43 ± 3.53% at 25 µM, with an IC₅₀ of 20.04 ± 1.91 µM. Under identical assay conditions, kojic acid—the most widely used reference tyrosinase inhibitor—achieved only 21.56 ± 2.93% inhibition at 25 µM, with an IC₅₀ of 30.64 ± 1.27 µM [1]. The 1.53-fold lower IC₅₀ of 1c versus kojic acid, combined with a 3.54-fold higher percentage inhibition at equimolar concentration, demonstrates that the 2,3-DPA scaffold (when appropriately decorated) yields substantially superior catalytic-site engagement. Molecular docking corroborated these findings: 1c exhibited a binding affinity of −7.2 kcal/mol for mushroom tyrosinase, compared to −5.7 kcal/mol for kojic acid [1].
| Evidence Dimension | Mushroom tyrosinase inhibition (% inhibition at 25 µM; IC₅₀; docking binding energy) |
|---|---|
| Target Compound Data | 2,3-DPA derivative 1c: 76.43 ± 3.53% inhibition at 25 µM; IC₅₀ = 20.04 ± 1.91 µM; docking score −7.2 kcal/mol |
| Comparator Or Baseline | Kojic acid: 21.56 ± 2.93% inhibition at 25 µM; IC₅₀ = 30.64 ± 1.27 µM; docking score −5.7 kcal/mol |
| Quantified Difference | 1c shows 3.54-fold higher % inhibition; 1.53-fold lower IC₅₀; ΔΔG = −1.5 kcal/mol stronger binding |
| Conditions | Mushroom tyrosinase assay; compounds tested at 25 µM; kojic acid as positive control; molecular docking performed against mushroom tyrosinase crystal structure |
Why This Matters
Procurement of the 2,3-DPA scaffold enables access to derivatives with quantitatively superior tyrosinase inhibition versus the industry-standard kojic acid, providing a stronger starting point for skin-whitening and anti-melanogenic lead optimization programs.
- [1] Ullah S, Park Y, Park C, Lee S, Kang D, Yang J, Akter J, Chun P, Moon HR. Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives. Bioorg Med Chem. 2019;27(11):2192-2200. doi:10.1016/j.bmc.2019.04.020 View Source
